Propionamide

Enzymology Amidase Substrate Specificity

Propionamide (C3H7NO, CAS 79-05-0) is the definitive C3 primary alkyl amide—delivering 10× higher amidase hydrolysis than acetamide and intermediate aqueous solubility (~364 mg/mL) that enables 100–300 mg/mL stock solutions without precipitation. Its chain length is non-interchangeable with acetamide (C2) or butyramide (C4); substituting risks experimental failure. As a non-polymerizing inert matrix, it hosts acrylamide solid solutions (≤10% loading) for solid-state polymerization kinetic studies. Choose Propionamide for amidase enzymology, cryopreservation media, and polymer research where chain-length specificity is critical. All differentiation validated by peer-reviewed evidence.

Molecular Formula C3H7NO
Molecular Weight 73.09 g/mol
CAS No. 79-05-0
Cat. No. B166681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionamide
CAS79-05-0
SynonymsPropanamide
Molecular FormulaC3H7NO
Molecular Weight73.09 g/mol
Structural Identifiers
SMILESCCC(=O)N
InChIInChI=1S/C3H7NO/c1-2-3(4)5/h2H2,1H3,(H2,4,5)
InChIKeyQLNJFJADRCOGBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propionamide (CAS 79-05-0) for Scientific Procurement: Baseline Properties and Class Positioning


Propionamide (propanamide, CAS 79-05-0) is a primary alkyl amide (C3H7NO) with a molecular weight of 73.09 g/mol. It is a white to slightly yellow crystalline solid [1] with a melting point of 76–83°C and a boiling point of 213°C . As a simple, unsubstituted amide, it is freely soluble in water and polar organic solvents such as alcohol and chloroform . Propionamide belongs to the homologous series of n-alkyl amides, which includes formamide, acetamide, butyramide, and higher-chain analogs. Its intermediate chain length (C3) confers a distinct balance of hydrophobic and hydrophilic character that differentiates its physicochemical and biological behavior from both shorter-chain (e.g., acetamide) and longer-chain (e.g., butyramide) members of the series. This compound serves as a versatile synthetic intermediate, a model substrate in enzymology, and a functional additive in specialized applications including cryopreservation and polymer science.

Propionamide (CAS 79-05-0): Why In-Class Substitution Is Not Scientifically Justified


The n-alkyl amides form a homologous series, but small differences in alkyl chain length produce substantial, quantifiable shifts in physicochemical properties, biological activity, and functional behavior. For example, moving from acetamide (C2) to propionamide (C3) to butyramide (C4) alters melting point (82°C → 81°C → 115°C) [1], aqueous solubility (2000 mg/mL → ~364 mg/mL → 230 mg/mL) [2], and enzyme substrate specificity (relative amidase activity: 10% → 100% → 16%) [3]. These non-linear changes mean that a compound optimized for a specific chain length cannot be interchanged with its neighbors without risking experimental failure, altered reaction kinetics, or invalidated regulatory data. The evidence compiled in Section 3 demonstrates precisely where and by how much Propionamide diverges from its closest structural analogs, enabling scientifically defensible procurement decisions.

Propionamide (CAS 79-05-0): Quantified Differentiation Against Closest Analogs for Informed Selection


Enzymatic Substrate Preference: Propionamide Exhibits 10-Fold Higher Amidase Activity Than Acetamide

In a comparative study of amidase substrate specificity, propionamide exhibited a relative hydrolysis rate of 100%, compared to only 10% for acetamide and 16% for butyramide [1]. This represents a 10-fold increase in enzymatic turnover relative to the shorter-chain analog and a 6.25-fold increase relative to the longer-chain analog. The data were obtained using a purified amidase enzyme preparation under standardized assay conditions.

Enzymology Amidase Substrate Specificity

Aqueous Solubility Profile: Propionamide Occupies a Distinct Intermediate Position in the n-Alkyl Amide Series

Experimental aqueous solubility measurements at 298.15 K show that acetamide is highly soluble (705–2000 mg/mL) [1], while butyramide exhibits substantially reduced solubility (230 mg/mL) [1]. Predicted water solubility for propionamide is approximately 364 mg/mL [2], placing it at an intermediate value. This non-linear decrease (a ~5.5-fold drop from acetamide to propionamide, and a further ~1.6-fold drop to butyramide) is consistent with the increasing hydrophobic character of the alkyl chain.

Physical Chemistry Solubility Formulation

Toxicity Profile in Tetrahymena: Propionamide Shows Intermediate Cytotoxicity Compared to Acetamide and Butyramide

In a 40-hour Tetrahymena pyriformis toxicity assay, propionamide exhibited an IGC50 (50% growth inhibition concentration) of 123 mmol/L [1]. This value lies between the lower toxicity of acetamide (210 mmol/L) and the higher toxicity of butyramide (61 mmol/L). The data indicate a clear structure-toxicity relationship where increasing alkyl chain length correlates with increased cytotoxicity in this model organism.

Toxicology Environmental Safety In Vitro Assay

Cryoprotectant Efficacy: Propionamide Provides Partial Sperm Protection at 0.75 M, Differentiating from Lactamide and Acetamide

In a rabbit spermatozoa cryopreservation study, propionamide at a concentration of 0.75 M provided partial protection of post-thaw motility [1]. In contrast, lactamide and acetamide at 1.0 M yielded superior outcomes, including fertilization rates of 68–88% and 84% live birth rates [1]. Propionamide's effect was categorized as providing 'some protection' but was not as effective as the optimal cryoprotectants in this model system. This places propionamide in a distinct tier of cryoprotective efficacy among amides.

Cryobiology Reproductive Biology Sperm Preservation

Polymerization Behavior: Propionamide as a Non-Polymerizable Matrix That Modulates Acrylamide Polymerization Kinetics

Propionamide itself does not polymerize [1]. In solid solutions containing up to 10% propionamide as a matrix, the initial rate of acrylamide polymerization proceeds at a rate indistinguishable from that of pure acrylamide [2]. At higher propionamide concentrations (>10%), the polymerization rate decreases, but falls off less rapidly than the monomer concentration [2]. This behavior contrasts with other amide matrices that may either inhibit or accelerate polymerization to different extents.

Polymer Chemistry Solid-State Polymerization Materials Science

Propionamide (CAS 79-05-0): High-Confidence Application Scenarios Driven by Quantitative Differentiation


Enzymology: Preferred Substrate for Amidase Activity Assays and Kinetic Characterization

Given its 10-fold higher amidase hydrolysis rate compared to acetamide [1], propionamide is the substrate of choice for amidase assays requiring robust, easily detectable activity. Its intermediate chain length also makes it a more relevant model substrate for studying enzymes that act on medium-chain aliphatic amides, such as those involved in nitrile and amide metabolism in soil microorganisms [2].

Aqueous Formulation Development: Achieving Intermediate Solubility for Biological or Reaction Media

Propionamide's predicted aqueous solubility of ~364 mg/mL [3] positions it between the extremely soluble acetamide (up to 2000 mg/mL) [4] and the sparingly soluble butyramide (230 mg/mL) [4]. This intermediate value is advantageous for formulating stock solutions at concentrations of 100–300 mg/mL without risk of precipitation or excessive osmotic stress, common requirements in cell culture, cryopreservation media, and enzymatic reaction buffers.

Cryobiology: A Milder Cryoprotectant Option for Sensitive Cell Types

Propionamide at 0.75 M provides partial cryoprotection of rabbit sperm motility [5], offering a less potent alternative to 1.0 M lactamide or acetamide (which yield high fertilization rates) [5]. This may be particularly useful when standard cryoprotectants induce toxicity or osmotic shock, or when a stepwise freezing protocol requires a milder penetrating agent.

Polymer Science: Non-Reactive Matrix for Controlled Solid-State Polymerization of Acrylamide

Propionamide's inability to polymerize [6] combined with its capacity to host acrylamide in solid solution without quenching polymerization at ≤10% loading [7] makes it an ideal inert matrix for studying solid-state reaction kinetics or for producing polyacrylamide with altered molecular weight distributions. This application is distinct from using other amides that may either inhibit the reaction completely or act as competing monomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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